3-Fluoro-1-benzothiophene-2-carbonitrile
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Overview
Description
3-Fluoro-1-benzothiophene-2-carbonitrile: is a heterocyclic compound that features a benzothiophene core substituted with a fluorine atom at the third position and a cyano group at the second position. Benzothiophenes are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Substitution and Intramolecular Condensation:
Starting Materials: 2-fluorobenzonitrile and S-(cyanomethyl) O-ethyl carbodithionate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a strong non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Microwave-Assisted Synthesis:
Chemical Reactions Analysis
Types of Reactions:
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Nucleophilic Substitution:
Reagents and Conditions: Commonly involves nucleophiles like thiols or sulfides in the presence of bases.
Products: Formation of various substituted benzothiophenes depending on the nucleophile used.
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Oxidation and Reduction:
Reagents and Conditions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Products: Oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers.
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Cyclization Reactions:
Reagents and Conditions: Involves cyclization of intermediates under acidic or basic conditions.
Products: Formation of polycyclic structures with potential biological activities.
Scientific Research Applications
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Material Science: Incorporated into organic semiconductors and organic light-emitting diodes (OLEDs) due to their electronic properties.
Biology and Medicine:
Drug Discovery: Benzothiophene derivatives are explored for their potential as kinase inhibitors, antimicrobial agents, and anticancer drugs.
Pharmacological Properties: Exhibits anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Corrosion Inhibitors: Utilized in industrial chemistry as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor of enzymes or receptors, disrupting key biological pathways. For instance, benzothiophene derivatives have been shown to inhibit kinases, which play crucial roles in cell signaling and cancer progression .
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but with an amino group instead of a fluorine atom.
2-Fluorobenzonitrile: Lacks the benzothiophene ring but shares the fluorine and cyano substituents.
Thieno[2,3-b]pyridines: Structurally related compounds with a fused pyridine ring.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the third position enhances the compound’s electronic properties and biological activity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-fluoro-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBWVBQDDLXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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